Succinaldehyde
CAS No.: 638-37-9
Cat. No.: VC1573366
Molecular Formula: C4H6O2
Molecular Weight: 86.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 638-37-9 |
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Molecular Formula | C4H6O2 |
Molecular Weight | 86.09 g/mol |
IUPAC Name | butanedial |
Standard InChI | InChI=1S/C4H6O2/c5-3-1-2-4-6/h3-4H,1-2H2 |
Standard InChI Key | PCSMJKASWLYICJ-UHFFFAOYSA-N |
SMILES | C(CC=O)C=O |
Canonical SMILES | C(CC=O)C=O |
Introduction
Chemical Properties
Structural Characteristics
Succinaldehyde contains two aldehyde functional groups positioned at the terminal ends of a four-carbon chain . This structural arrangement contributes to its distinctive chemical reactivity and applications in organic synthesis.
Reactivity Profile
Succinaldehyde demonstrates several characteristic reactions:
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Hydration Reactions: In the presence of water, succinaldehyde converts to a cyclic hydrate form, which affects its handling and applications .
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Acetal Formation: In methanol, succinaldehyde readily converts to the cyclic acetal, 2,5-dimethoxyltetrahydrofuran .
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Aldol Reactions: Succinaldehyde can undergo aldol reactions, particularly L-proline catalyzed aldol dimerization, which has applications in the synthesis of complex organic molecules including prostaglandins .
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Polymerization: Undiluted succinaldehyde polymerizes readily, while neutral aqueous solutions remain relatively stable for extended periods. Acidification of aqueous succinaldehyde solutions induces rapid polymerization .
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Crosslinking Reactions: As a dialdehyde, succinaldehyde can function as a crosslinking agent for proteins, though it is less commonly used for this purpose than glutaraldehyde .
Stability Considerations
Succinaldehyde is inherently unstable in its pure form and prone to rapid polymerization, especially when neat . Its stability is significantly affected by temperature, concentration, and the presence of catalytic impurities. While undiluted succinaldehyde polymerizes readily, neutral aqueous solutions demonstrate improved stability .
Synthesis Methods
Several methods have been developed for the synthesis of succinaldehyde, each with its own advantages and limitations. The most common synthetic routes include:
Oxidation of Tetrahydrofuran
Succinaldehyde can be prepared by the oxidation of tetrahydrofuran with chlorine, followed by hydrolysis of the chlorinated product . This method provides a direct route to succinaldehyde from readily available starting materials.
Hydroformylation of Acrolein
Another synthetic approach involves the hydroformylation of acrolein or its acetals . This method utilizes catalytic processes to introduce the required aldehyde functionalities.
Oxidation of 2,5-Dimethoxytetrahydrofuran
The oxidation of 2,5-dimethoxytetrahydrofuran with hydrogen peroxide represents another viable route to succinaldehyde . A detailed procedure for this method involves:
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Heating 2,5-dimethoxytetrahydrofuran in water at 75°C for 4 hours
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Removing methanol and water by distillation at 120°C for 4 hours
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Extracting with dichloromethane
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Drying with MgSO4
This method has been optimized for large-scale synthesis by implementing azeotropic removal of water instead of multiple extractions .
Neutral Hydrolysis Method
A particularly effective method for preparing succinaldehyde involves the neutral hydrolysis of 2,5-dimethoxytetrahydrofuran. This approach, reported by Smith, has been further refined to include purification steps necessary for subsequent reactions . The procedure involves:
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Heating 2,5-dimethoxytetrahydrofuran in water
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Extracting the reaction mixture
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Removing residual water through azeotropic distillation with toluene
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Purifying the crude product by short-path single-bulb distillation under reduced pressure
This method has been successfully scaled up to provide multi-gram quantities of succinaldehyde with high purity .
Applications
Succinaldehyde has found applications in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Organic Synthesis
Succinaldehyde serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds . It has been extensively used in the synthesis of:
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Tropinone: Succinaldehyde is a key precursor to tropinone, which is an important intermediate in the synthesis of tropane alkaloids .
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Prostaglandins: The L-proline catalyzed dimerization of succinaldehyde has been employed in the total synthesis of prostaglandins .
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N-arylpyrrole-3-carbaldehydes: An efficient sequential multi-component method has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes using succinaldehyde as a key starting material .
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Pyrroloquinolines: Succinaldehyde has been utilized in the synthesis of pyrroloquinoline moieties, which are present in many natural and synthetic molecules with interesting bioactivities .
Biochemical Applications
In biochemical contexts, succinaldehyde has several notable applications:
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Protein Crosslinking: As a dialdehyde, succinaldehyde can function as a crosslinking agent for proteins, though it is less widely used for this purpose than glutaraldehyde .
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Enzyme Studies: Compounds derived from succinaldehyde have shown potential as ATP-ase inhibitors and acetylcholinesterase inhibitors, indicating their relevance in medicinal chemistry and biochemical research .
Biological Activity
Medicinal Chemistry Applications
Compounds derived from succinaldehyde have shown potential in medicinal chemistry applications, particularly:
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ATP-ase Inhibitors: Pyrroloquinoline derivatives synthesized from succinaldehyde have demonstrated ATP-ase inhibitory activity .
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Acetylcholinesterase Inhibitors: These derivatives have also shown acetylcholinesterase-inhibiting activity, suggesting potential applications in the treatment of neurodegenerative disorders .
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5-HT4R Antagonists: Pyrrolo[3,4-c]quinoline derivatives, which can be synthesized using succinaldehyde as a precursor, have demonstrated potential as potent 5-HT4R antagonists with analgesic action .
Recent Research Developments
Organocatalytic Reactions
Recent research has focused on the development of organocatalytic reactions involving succinaldehyde, particularly the L-proline catalyzed aldol dimerization. This reaction has been optimized for large-scale synthesis and has found applications in the total synthesis of complex natural products .
A detailed procedure for this reaction involves:
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Addition of freshly distilled succinaldehyde to EtOAc
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Brief stirring to ensure full dissolution and formation of a homogeneous solution
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Addition of an internal standard (1,3,5-trimethoxybenzene) followed by L-proline
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Stirring at room temperature for 40 hours
This methodology has been successfully employed in the synthesis of prostaglandins and other complex natural products .
Multi-component Reactions
Another area of active research involves the development of multi-component reactions using succinaldehyde. An efficient sequential multi-component method has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes, which involves:
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In situ generation of succinaldehyde
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Subsequent reaction with N-arylimines
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Formation of valuable heterocyclic compounds with potential biological activities
This approach provides access to a diverse range of heterocyclic compounds with potential applications in medicinal chemistry .
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